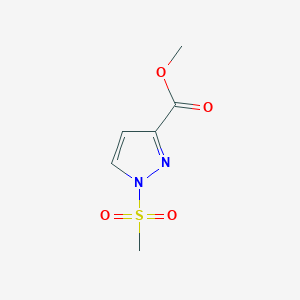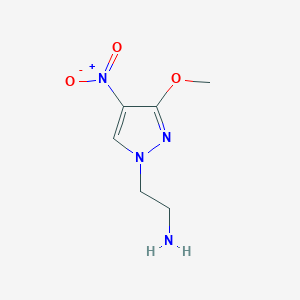
1-(2-Methoxyethyl)-3-(1-naphthyl)urea
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(1-naphthyl)urea, also known as RWJ-67657, is a small molecule inhibitor that belongs to the class of urea-based compounds. It has been extensively studied for its potential use in scientific research applications due to its ability to inhibit protein kinase C (PKC) activity.
Mécanisme D'action
1-(2-Methoxyethyl)-3-(1-naphthyl)urea inhibits PKC activity by binding to the enzyme at its regulatory domain. This prevents the enzyme from being activated by its cofactors and substrates, leading to a decrease in cell proliferation and survival.
Biochemical and Physiological Effects
The inhibition of PKC activity by 1-(2-Methoxyethyl)-3-(1-naphthyl)urea has been shown to have several biochemical and physiological effects. It can induce apoptosis, inhibit angiogenesis, and decrease the expression of genes involved in cell cycle regulation. These effects have been observed in various cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methoxyethyl)-3-(1-naphthyl)urea in lab experiments include its high potency and specificity for PKC inhibition. It also has good solubility in aqueous solutions, making it easy to use in cell culture experiments. However, its use can be limited by its potential toxicity and off-target effects, which need to be carefully evaluated in each experimental system.
Orientations Futures
The potential applications of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea in scientific research are vast. Some possible future directions include:
1. Combination therapy: 1-(2-Methoxyethyl)-3-(1-naphthyl)urea could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.
2. Targeted delivery: The development of targeted drug delivery systems could improve the specificity and reduce the toxicity of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea.
3. Clinical trials: The potential clinical applications of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea in cancer treatment need to be explored in clinical trials.
4. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea and its effects on different signaling pathways.
Conclusion
1-(2-Methoxyethyl)-3-(1-naphthyl)urea is a promising small molecule inhibitor with potential applications in scientific research, particularly in cancer research. Its ability to inhibit PKC activity has been shown to have antitumor effects, and its future applications in combination therapy, targeted delivery, and clinical trials need to be further explored.
Applications De Recherche Scientifique
The primary application of 1-(2-Methoxyethyl)-3-(1-naphthyl)urea is in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of PKC, which is a family of enzymes that play a crucial role in cell signaling and proliferation. PKC is overexpressed in many types of cancer, and its inhibition by 1-(2-Methoxyethyl)-3-(1-naphthyl)urea has been shown to have antitumor effects.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-10-9-15-14(17)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRVZGBEURQCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145397 | |
| Record name | Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(1-naphthyl)urea | |
CAS RN |
102613-39-8 | |
| Record name | Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(2-methoxyethyl)-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-METHOXYETHYL)-3-(1-NAPHTHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















